![molecular formula C9H9N3OS B1358239 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 138588-25-7](/img/structure/B1358239.png)
3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine
Overview
Description
3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a methoxyphenyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted thiadiazoles with various functional groups.
Scientific Research Applications
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives, including 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, have been extensively studied. Research indicates that compounds with a thiadiazole moiety exhibit significant antibacterial and antifungal activities against various pathogens.
- Mechanism of Action : The presence of the methoxy group enhances the binding affinity of these compounds to bacterial targets. For example, derivatives with halogen or oxygenated substituents on the phenyl ring have shown increased antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus, as well as antifungal activity against Candida albicans and Aspergillus niger .
- Case Studies : In one study, derivatives of this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents .
Antagonists for Adenosine Receptors
This compound has been synthesized and evaluated for its activity as a selective antagonist for human adenosine A3 receptors.
- Binding Affinity : The compound displayed a Ki value of 0.79 nM at human adenosine A3 receptors, which signifies a strong binding affinity. This suggests its potential use in therapeutic applications targeting conditions modulated by adenosine signaling pathways .
- Functional Assays : In functional assays measuring cAMP biosynthesis—a key pathway influenced by adenosine receptors—this compound demonstrated significant antagonistic properties. This could have implications for treating various diseases where adenosine signaling plays a role .
Neuropharmacological Applications
Research has also explored the anticonvulsant properties of thiadiazole derivatives like this compound.
- Anticonvulsant Activity : In vivo studies using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests have shown that these compounds can provide substantial protection against seizures without significant toxicity. For instance, one study reported that certain derivatives exhibited up to 80% protection at specific dosages .
- Mechanisms : The anticonvulsant effects are believed to be mediated through modulation of GABAergic activity and voltage-gated ion channels. This dual mechanism enhances the therapeutic potential of these compounds in treating epilepsy and other neurological disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in neurotransmitter regulation . Additionally, the compound may interact with serotonergic and nitric oxide pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl)-1,2,4-thiadiazole: A closely related compound with similar structural features.
5-(4-Methoxyphenyl)-1,3,4-thiadiazole: Another thiadiazole derivative with a different substitution pattern.
4-Methoxyphenyl)-1,2,3-thiadiazole: A thiadiazole isomer with distinct chemical properties.
Uniqueness
3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxyphenyl group enhances its solubility and interaction with biological targets, making it a valuable compound in various research fields.
Biological Activity
3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its biological activity. The presence of the methoxy group at the para position of the phenyl ring enhances its lipophilicity and bioavailability, making it suitable for various pharmacological applications. The unique substitution pattern contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter metabolism, which may have implications for treating neurological disorders.
- Receptor Binding : The compound exhibits high binding affinity for human adenosine A3 receptors, with a Ki value of 0.79 nM, indicating its potential as an antagonist in signaling pathways related to adenosine .
Antimicrobial Properties
This compound demonstrates significant antimicrobial activity against various pathogens. This activity is attributed to its ability to disrupt cellular functions and inhibit bacterial growth.
Anticancer Potential
Research indicates that derivatives of thiadiazole compounds can exhibit anticancer properties. For instance, this compound has been evaluated in vitro against several cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 (Breast) | 1.0 | Significant cytotoxicity |
A549 (Lung) | 1.16 | Antiproliferative activity |
Jurkat E6.1 (T-cell) | Not specified | Cytotoxic effects observed |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
Other Biological Activities
The compound also exhibits other biological activities including:
- Anti-inflammatory : Thiadiazole derivatives are known for their anti-inflammatory properties .
- Anticonvulsant : Some studies have suggested potential anticonvulsant effects associated with thiadiazole derivatives .
- Antioxidant : The presence of electron-donating groups enhances antioxidant potential .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various applications:
- Study on Anticancer Activity : A study demonstrated that modifications in the thiadiazole structure led to enhanced anticancer activity against MCF-7 cells with IC50 values comparable to established chemotherapeutics like Doxorubicin .
- Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited Staphylococcus epidermidis and other Gram-positive bacteria, supporting its use as a potential antimicrobial agent .
- Receptor Interaction Studies : Molecular docking studies indicated strong interactions between the compound and adenosine receptors, suggesting mechanisms that could be exploited for therapeutic purposes .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFHXRBEIXJLBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40586070 | |
Record name | 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138588-25-7 | |
Record name | 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138588-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40586070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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